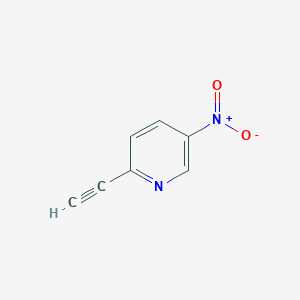

2-Ethynyl-5-nitropyridine

説明

Significance of Pyridine (B92270) Scaffolds in Organic and Materials Chemistry

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, and its derivatives are fundamental building blocks in a vast array of chemical applications. wikipedia.org The pyridine core is a crucial component in numerous pharmaceuticals and agrochemicals. researchgate.net Its presence is also significant in ligands for transition metals, alkaloids, and various organic materials, making it one of the most important structural frameworks in chemistry. researchgate.netrsc.org The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, influences its reactivity, making direct and selective functionalization a key area of research. researchgate.netnih.gov

Strategic Importance of Ethynyl (B1212043) and Nitro Functionalities in Molecular Design

The ethynyl group (-C≡CH) is a highly reactive functional group that plays a critical role in the construction of complex organic molecules. Its linear geometry and the ability to participate in a variety of chemical reactions, most notably carbon-carbon bond-forming reactions like the Sonogashira coupling, make it a valuable tool for synthetic chemists. smolecule.comresearchgate.netorganic-chemistry.org The ethynyl group can enhance π-conjugation within a molecule, a property that is crucial for developing materials with specific electronic and optical characteristics. smolecule.com

The nitro group (-NO₂), on the other hand, is a strong electron-withdrawing group. Its presence in a molecule significantly influences the electronic properties and reactivity of the parent scaffold. In pyridine systems, a nitro group can activate the ring towards nucleophilic substitution reactions. wikipedia.org Furthermore, nitro compounds are important in agricultural chemistry and the production of innovative materials, including high-energy substances. bohrium.com

Overview of Research Motivations for 2-Ethynyl-5-nitropyridine

The motivation for the synthesis and study of 2-ethynyl-5-nitropyridine stems from the combined properties of its constituent parts. The pyridine ring provides a stable, aromatic core. The ethynyl group offers a reactive site for further functionalization and the potential for creating extended conjugated systems. smolecule.com The nitro group modifies the electronic character of the pyridine ring, enhancing its reactivity and providing a potential handle for further chemical transformations. wikipedia.org

The synthesis of 2-ethynyl-5-nitropyridine is often achieved through a palladium-catalyzed Sonogashira cross-coupling reaction between a 2-halopyridine, such as 2-bromo-5-nitropyridine (B18158), and a terminal alkyne. researchgate.netchemicalbook.comlookchem.com This method is a cornerstone in the formation of sp²–sp carbon–carbon bonds. researchgate.net Alternative metal-free synthesis routes have also been developed. oup.com

The resulting molecule, 2-ethynyl-5-nitropyridine, serves as a versatile intermediate in organic synthesis. For instance, it has been used in the preparation of bi- and tridentate ligands for metal complexes through copper-catalyzed "click" reactions. thieme-connect.com The unique electronic and structural features of this compound make it a valuable building block for the development of novel functional materials and complex molecular architectures.

| Property | Value |

| Molecular Formula | C₇H₄N₂O₂ |

| PubChem CID | 12997348 |

| Synthesis Method | Sonogashira coupling of 2-bromo-5-nitropyridine with a terminal alkyne. researchgate.netchemicalbook.com |

| Key Applications | Intermediate in organic synthesis, precursor for ligands and functional materials. thieme-connect.com |

Structure

3D Structure

特性

IUPAC Name |

2-ethynyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPWDEKBZZUODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514601 | |

| Record name | 2-Ethynyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452333-53-8 | |

| Record name | 2-Ethynyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethynyl 5 Nitropyridine and Its Derivatives

Synthesis from Halogenated Pyridine (B92270) Precursors

A predominant and well-established route to 2-ethynyl-5-nitropyridine and its derivatives involves the functionalization of halogenated pyridine precursors. This approach leverages the reactivity of the carbon-halogen bond, enabling the introduction of the ethynyl (B1212043) moiety through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis has proven to be a powerful tool for the construction of carbon-carbon bonds, and its application in the synthesis of alkynylpyridines is a cornerstone of modern organic synthesis. The Sonogashira reaction, in particular, stands out as a highly efficient method for this transformation.

The Sonogashira cross-coupling reaction is a versatile and widely employed method for the formation of a C(sp²)-C(sp) bond, involving the coupling of a vinyl or aryl halide with a terminal alkyne. scirp.org In the context of synthesizing 2-ethynyl-5-nitropyridine, this reaction typically utilizes 2-bromo-5-nitropyridine (B18158) as the aryl halide precursor. The general scheme for this reaction involves the palladium-catalyzed coupling of 2-bromo-5-nitropyridine with a suitable terminal acetylene (B1199291) in the presence of a copper(I) co-catalyst and a base.

The reaction mechanism is understood to proceed through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The presence of the nitro group at the 5-position of the pyridine ring can influence the reactivity of the 2-bromo substituent, often facilitating the oxidative addition step. A variety of terminal acetylenes can be employed, allowing for the synthesis of a diverse range of 2-alkynyl-5-nitropyridine derivatives.

The efficiency and yield of the Sonogashira reaction for the synthesis of 2-ethynyl-5-nitropyridine are highly dependent on the careful optimization of the catalytic system and reaction parameters. Key factors that are typically fine-tuned include the choice of palladium catalyst, the ligand, the copper(I) source, the base, and the solvent.

Catalyst and Ligand Selection: While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst, other palladium sources such as palladium(II) acetate (B1210297) [Pd(OAc)₂] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] can also be effective, often in combination with additional phosphine (B1218219) ligands. libretexts.orgresearchgate.net The choice of ligand can significantly impact the stability and activity of the palladium catalyst. libretexts.org For instance, electron-rich and bulky phosphine ligands can enhance the rate of the reaction. researchgate.net

Influence of Copper Co-catalyst and Base: The copper(I) co-catalyst, typically copper(I) iodide (CuI), is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step. The choice and concentration of the base are also critical. Amine bases such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH) are commonly used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

Solvent and Temperature Effects: The reaction is typically carried out in a variety of organic solvents, with N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) being common choices. The reaction temperature can also be varied to optimize the reaction rate and minimize side reactions. A systematic investigation of these parameters is essential to achieve high yields and purity of the desired 2-ethynyl-5-nitropyridine. scirp.org

Below is an interactive data table summarizing typical conditions for the Sonogashira coupling of bromopyridines with terminal acetylenes.

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Ligand | PPh₃, other phosphine ligands |

| Copper(I) Source | CuI |

| Base | Et₃N, i-Pr₂NH, Cs₂CO₃ |

| Solvent | DMF, THF, Acetonitrile, Toluene |

| Temperature | Room Temperature to 100°C |

Copper-Catalyzed Coupling Reactions in Pyridine Functionalization

While palladium-catalyzed reactions are prevalent, copper-catalyzed coupling reactions have emerged as a valuable alternative for the functionalization of pyridines. acs.org These methods can offer advantages in terms of cost and, in some cases, unique reactivity. Copper-promoted cross-dehydrogenative coupling reactions, for instance, allow for the direct C-H functionalization of pyridines, obviating the need for pre-halogenated starting materials. nih.gov

In the context of synthesizing alkynylpyridines, copper-catalyzed methods can facilitate the coupling of pyridine derivatives with terminal alkynes. acs.org These reactions can proceed through various mechanisms, including those involving direct C-H activation or coupling with pre-functionalized pyridines. The development of efficient copper-based catalytic systems for the synthesis of 2-ethynyl-5-nitropyridine represents an active area of research, aiming to provide more economical and sustainable synthetic routes. acs.orgnih.govbeilstein-journals.org

Metal-Free Synthetic Approaches

In a move towards more sustainable and cost-effective synthetic methodologies, metal-free approaches for the synthesis of functionalized pyridines have gained significant attention. nih.govmdpi.comnih.gov These methods avoid the use of expensive and potentially toxic transition metal catalysts, offering a greener alternative.

Three-Component Ring Transformation Reactions

A notable metal-free strategy for the synthesis of 2-alkenyl/alkynyl-5-nitropyridines involves a three-component ring transformation (TCRT) reaction. kochi-tech.ac.jpencyclopedia.pub This approach utilizes a dinitropyridone as a key starting material, which undergoes a ring transformation upon reaction with a ketone and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate. nih.govnih.gov

This reaction is believed to proceed through the formation of a bicyclic intermediate, which then undergoes rearrangement and elimination to afford the final nitropyridine product. semanticscholar.org The versatility of this method lies in the ability to vary the ketone component, thereby introducing a range of substituents at the 2-position of the 5-nitropyridine ring. By employing ketones that contain an alkynyl group, this methodology provides a direct, metal-free route to 2-ethynyl-5-nitropyridine and its derivatives. kochi-tech.ac.jp This synthetic strategy is particularly valuable as it allows for the construction of the substituted pyridine ring in a single, efficient step from readily available starting materials.

Below is an interactive data table summarizing the components of the three-component ring transformation reaction.

| Component | Role | Example |

| Dinitropyridone | Pyridine ring precursor | 1-Methyl-3,5-dinitro-2-pyridone |

| Ketone | Introduces the C2 substituent | An alkynyl-containing ketone |

| Nitrogen Source | Provides the nitrogen atom for the new pyridine ring | Ammonia, Ammonium acetate |

Alternative Non-Catalytic Routes to Ethynyl-Nitropyridines

While transition-metal-catalyzed cross-coupling reactions are standard for forming carbon-carbon bonds, including those in ethynyl-pyridines, non-catalytic methods offer advantages such as avoiding metal contamination in the final products and potentially milder reaction conditions.

One approach involves the construction of the nitropyridine ring from acyclic precursors already containing the ethynyl moiety. A notable non-catalytic method is the three-component ring transformation (TCRT) of dinitropyridones. nih.gov In this type of reaction, a substrate like 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and a nitrogen source, such as ammonia or ammonium acetate, to form a new nitropyridine ring. nih.gov By selecting a ketone that incorporates an ethynyl group, it is possible to construct the target ethynyl-nitropyridine scaffold. This "scrap and build" strategy provides access to nitropyridines that may be difficult to obtain through traditional substitution methods. nih.gov

Another catalyst-free strategy is the polymerization of 2-ethynylpyridine (B158538) with various agents, which, while not a direct synthesis of the monomer, demonstrates the reactivity of the ethynylpyridine system without metal catalysts. researchgate.netresearchgate.netinformahealthcare.com These reactions proceed under mild conditions and can introduce diverse functional groups. informahealthcare.com Although these examples result in polymers, the underlying reactivity suggests potential for non-catalytic monomer synthesis.

Furthermore, the synthesis of the key precursor, 2-chloro-5-nitropyridine (B43025), can be achieved through routes that avoid direct nitration of the pyridine ring, which often results in low yields. researchgate.netgoogle.com One patented method involves using 2-halogenated acrylate (B77674) as a starting material, which condenses with nitromethane (B149229) and triethyl orthoformate, followed by a pyridine cyclization to yield 2-hydroxy-5-nitropyridine. google.com This intermediate is then chlorinated. This pathway avoids harsh nitrating agents and diazotization reactions, offering a safer and potentially higher-yielding route to the necessary nitropyridine core. google.com Another established route starts with the nitration of 2-aminopyridine (B139424) to give 2-amino-5-nitropyridine (B18323), followed by diazotization and substitution to install other functional groups like a chloro or hydroxyl group, which can then be elaborated to the final product. guidechem.comgoogle.com

Derivatization Strategies and Post-Synthetic Modification

Once 2-ethynyl-5-nitropyridine is synthesized, its structure can be further diversified through various chemical transformations targeting the ethynyl group, the nitro group, or the pyridine ring itself.

In many synthetic sequences, the terminal alkyne is protected with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) group, to prevent unwanted side reactions. The removal of this protecting group, known as desilylation, is a crucial final step.

This transformation is typically achieved under mild conditions using a source of fluoride (B91410) ions or a base. gelest.com Tetra-n-butylammonium fluoride (TBAF) is a common reagent for cleaving most silyl ethers and silyl-protected alkynes. gelest.com Alternatively, basic conditions can be employed. For instance, smooth and selective desilylation of terminal acetylenic TMS groups can be accomplished using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), even in the presence of other base-sensitive groups. organic-chemistry.orgmdpi.com Potassium trimethylsilanolate (KOTMS) has also been shown to catalyze the cleavage of various C-Si bonds under mild, additive-free conditions. organic-chemistry.org

The choice of reagent and conditions depends on the specific silyl group and the presence of other functional groups in the molecule.

| Silyl Group | Reagent | Conditions | Selectivity |

| Trimethylsilyl (TMS) | DBU | Stoichiometric or catalytic amounts | Selective for terminal acetylenic TMS over more hindered silyl groups (e.g., TBDMS, TIPS) organic-chemistry.org |

| Trimethylsilyl (TMS) | KOTMS | Catalytic loading, mild conditions | Good functional group compatibility organic-chemistry.org |

| General Silyl Ethers | TBAF | THF solvent, room temperature | Effective for most silyl ethers, conditions vary with silyl group nature gelest.com |

| Trimethylsilyl (TMS) | AgNO₃ | Catalytic amounts | Protiodesilylation of 1-(trimethylsilyl)-1-alkynes organic-chemistry.org |

| Triethylsilyl (TES) | p-toluenesulfonic acid | Methanol, 0 °C | Acid-catalyzed cleavage gelest.com |

The terminal alkyne of 2-ethynyl-5-nitropyridine is a versatile functional group that can undergo a wide range of transformations. solubilityofthings.comsolubilityofthings.com These reactions allow for the introduction of new functionalities and the construction of more complex molecular architectures.

Addition Reactions: The triple bond can react with various reagents. For example, hydration can convert the alkyne to a methyl ketone, while hydrohalogenation adds hydrogen and a halogen across the triple bond.

Coupling Reactions: Although the focus is on non-catalytic synthesis of the parent compound, post-synthetic modification often employs metal catalysts. The terminal alkyne can participate in Sonogashira, Cadiot-Chodkiewicz, and Glaser coupling reactions to form more extended conjugated systems.

Cycloaddition Reactions: The ethynyl group can act as a dienophile or dipolarophile in cycloaddition reactions, such as the Diels-Alder or Huisgen [3+2] cycloaddition (click chemistry), to form new rings.

Conversion to other Functional Groups: A terminal alkyne can be directly converted into an enamine by the rhodium-catalyzed addition of a secondary amine. organic-chemistry.org It can also be transformed into an amide under copper catalysis by reacting with an arenesulfonyl azide. organic-chemistry.org

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Hydration | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Vinyl Halide |

| Amide Formation | Arenesulfonyl azide, Cu catalyst | Amide organic-chemistry.org |

| Enamine Formation | Secondary amine, Rh catalyst | Enamine organic-chemistry.org |

| Oxidation | O₃ or KMnO₄ | Carboxylic Acid (via cleavage) |

The nitro group on the pyridine ring is strongly electron-withdrawing and serves as a key site for synthetic diversification. mdpi.com Its transformation can dramatically alter the electronic properties and reactivity of the molecule.

The most common transformation is the reduction of the nitro group. Depending on the reducing agent and reaction conditions, a variety of products can be obtained. mdpi.com

Reduction to Amine: Catalytic hydrogenation (e.g., using H₂, Pd/C) or treatment with metals in acidic media (e.g., Sn/HCl, Fe/HCl) can reduce the nitro group to a primary amine (-NH₂). This amino group can then be further functionalized, for example, through diazotization or acylation.

Partial Reduction to Hydroxylamine: Selective reduction to the N-arylhydroxylamine (-NHOH) is also possible. This can be achieved using specific catalysts or reducing agents like methyl hydrazine (B178648) under light irradiation. mdpi.com

Other Transformations: The nitro group activates the pyridine ring for nucleophilic aromatic substitution, which can sometimes lead to its displacement by a suitable nucleophile under specific conditions.

| Transformation | Reagents/Conditions | Product Functional Group |

| Complete Reduction | H₂, Pd/C; or Fe/HCl; or SnCl₂ | Amino (-NH₂) |

| Partial Reduction | Zn, NH₄Cl | Hydroxylamino (-NHOH) |

| Photochemical Reduction | Ethanol, light irradiation | Hydroxylamino (-NHOH) mdpi.com |

| Catalytic Hydrogenation | Iridium catalyst | Hydroxylamine (PHA) mdpi.com |

Direct functionalization of the C-H bonds on the pyridine ring of 2-ethynyl-5-nitropyridine offers an atom-economical way to introduce further substituents. The regioselectivity of these reactions is governed by the electronic effects of the existing ethynyl and nitro groups.

The nitro group is a powerful deactivating group for electrophilic aromatic substitution but is a strong activator and meta-director for nucleophilic aromatic substitution (SNAг). The pyridine nitrogen itself also deactivates the ring towards electrophilic attack. nih.gov Consequently, nucleophilic attack is a more probable pathway for functionalization. The nitro group at position 5 strongly activates the C4 and C6 positions towards nucleophilic attack. nih.gov

Transition metal-catalyzed C-H activation provides a powerful tool for the regioselective functionalization of heterocyclic compounds. mdpi.comresearchgate.net While specific studies on 2-ethynyl-5-nitropyridine may be limited, principles from related systems like quinolines and other substituted pyridines can be applied. For instance, directing groups can be used to guide a metal catalyst to a specific C-H bond. In the absence of a strong directing group, the inherent electronics of the ring will determine the site of functionalization. Given the electron-deficient nature of the nitropyridine ring, reactions such as palladium-catalyzed C2 arylation, as seen in quinoline-N-oxides, could be envisioned, although the existing C2-ethynyl group would block this position. mdpi.com Therefore, functionalization at C3, C4, or C6 would be the most likely outcomes, with the precise location depending on the specific reaction mechanism and directing effects. nih.govrsc.orgrsc.org

Reactivity and Mechanistic Investigations of 2 Ethynyl 5 Nitropyridine

Reactions of the Ethynyl (B1212043) Moiety

The terminal alkyne group in 2-ethynyl-5-nitropyridine serves as the primary site for transformations, engaging in cycloadditions, hydrations, nucleophilic additions, and reductive processes.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful route for the synthesis of five-membered heterocyclic rings from the alkyne functionality.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. nih.gov In this reaction, the terminal alkyne of 2-ethynyl-5-nitropyridine reacts with an organic azide in the presence of a copper(I) catalyst. The catalyst is typically generated in situ from a copper(II) source, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate, or used directly as a copper(I) salt (e.g., CuI). beilstein-journals.orgchemrxiv.org The reaction proceeds reliably under mild conditions, often in aqueous or organic solvents, and exhibits broad functional group tolerance. nih.govyoutube.com The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to exclusively yield the 1,4-regioisomer of the triazole product. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product |

|---|---|---|---|---|

| 2-Ethynyl-5-nitropyridine | Benzyl Azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-(5-nitropyridin-2-yl)-1H-1,2,3-triazole |

Beyond reactions with azides, the ethynyl group can participate in other 1,3-dipolar cycloadditions with various 1,3-dipoles, such as nitrones. chesci.com These reactions are a versatile method for constructing five-membered heterocycles. chesci.com In a typical reaction, 2-ethynyl-5-nitropyridine would act as the dipolarophile, reacting with a nitrone like C-phenyl-N-methylnitrone. This [3+2] cycloaddition generally proceeds via a concerted pericyclic mechanism to form an isoxazoline ring system. chesci.com The regioselectivity of the addition is governed by the frontier molecular orbitals (FMO) of the dipole and dipolarophile. chesci.com While these reactions are synthetically valuable, they may require thermal conditions and can sometimes lead to mixtures of regioisomers, unlike the highly selective CuAAC reaction.

| Dipolarophile | 1,3-Dipole | Conditions | Product |

|---|---|---|---|

| 2-Ethynyl-5-nitropyridine | C-Phenyl-N-methylnitrone | Heating in Toluene | 2-Methyl-3-phenyl-5-(5-nitropyridin-2-yl)isoxazoline |

Hydration Reactions (e.g., Kucherov Reaction)

The ethynyl group of 2-ethynyl-5-nitropyridine can undergo hydration to form the corresponding methyl ketone, 2-acetyl-5-nitropyridine. This transformation is a classic example of a Kucherov reaction, which typically involves catalysis by a mercury(II) salt, such as mercury(II) sulfate (HgSO₄), in the presence of aqueous acid (e.g., H₂SO₄). The reaction proceeds via the formation of an intermediate enol, which rapidly tautomerizes to the more stable keto form. This method provides a direct route to 2-acetylpyridines from their ethynyl precursors.

| Substrate | Reagents | Product |

|---|---|---|

| 2-Ethynyl-5-nitropyridine | HgSO₄, H₂SO₄, H₂O | 2-Acetyl-5-nitropyridine |

Nucleophilic Additions to the Triple Bond

The triple bond in 2-ethynyl-5-nitropyridine is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the 5-nitropyridyl group. This makes the alkyne an effective Michael acceptor. Nucleophiles such as secondary amines (e.g., piperidine) and thiols (e.g., thiophenol) can add across the triple bond. nih.gov The addition of amines typically yields enamines, while thiols produce vinyl sulfides. These reactions are often base-catalyzed and result in the formation of a new carbon-heteroatom bond. The regioselectivity of the attack is directed by the electronic influence of the pyridine (B92270) ring.

| Substrate | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| 2-Ethynyl-5-nitropyridine | Piperidine | Base catalyst (e.g., Et₃N), heat | Enamine |

| 2-Ethynyl-5-nitropyridine | Thiophenol | Base catalyst (e.g., NaOEt), RT | Vinyl sulfide |

Reductive Transformations of the Alkyne

The alkyne moiety can be selectively reduced to either an alkene or an alkane, depending on the choice of catalyst and reaction conditions. A significant challenge in these transformations is achieving chemoselectivity, as the nitro group is also susceptible to reduction.

Complete Reduction to Alkane : Catalytic hydrogenation using hydrogen gas (H₂) and a highly active catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) typically leads to the complete saturation of the triple bond, affording 2-ethyl-5-nitropyridine. researchgate.net However, these conditions are often harsh enough to also reduce the nitro group, potentially leading to a mixture of products. rsc.org

Partial Reduction to cis-Alkene : The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate or barium sulfate treated with lead acetate (B1210297) and quinoline), allows for the selective partial hydrogenation of the alkyne. wikipedia.orgnih.govmasterorganicchemistry.com This reaction proceeds via syn-addition of hydrogen across the triple bond, resulting in the formation of the cis-alkene, specifically cis-2-vinyl-5-nitropyridine. wikipedia.orgyoutube.com

Partial Reduction to trans-Alkene : A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (-78 °C), can be used to achieve the partial reduction of the alkyne to a trans-alkene. masterorganicchemistry.comyoutube.com The mechanism involves a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric repulsion, leading to the formation of trans-2-vinyl-5-nitropyridine. youtube.com

| Substrate | Reagents/Catalyst | Product | Stereochemistry |

|---|---|---|---|

| 2-Ethynyl-5-nitropyridine | H₂, Pd/C | 2-Ethyl-5-nitropyridine | N/A (Alkane) |

| 2-Ethynyl-5-nitropyridine | H₂, Lindlar's Catalyst | cis-2-Vinyl-5-nitropyridine | cis-Alkene |

| 2-Ethynyl-5-nitropyridine | Na, NH₃ (liq.) | trans-2-Vinyl-5-nitropyridine | trans-Alkene |

Reactivity of the Nitro Group

The nitro group is a dominant functional group in 2-Ethynyl-5-nitropyridine, profoundly influencing its chemical properties. Its reactivity is primarily characterized by its susceptibility to reduction and its powerful electronic influence on the aromatic system.

The nitro group of 2-Ethynyl-5-nitropyridine can be selectively reduced to form either the corresponding amine (2-Ethynyl-5-aminopyridine) or hydroxylamine derivative. The choice of reducing agent and reaction conditions is critical to achieving high selectivity while preserving the sensitive ethynyl group.

Commonly employed methods for the reduction of aromatic nitro compounds can be adapted for this purpose. For the formation of 5-amino-2-ethynylpyridine, reagents such as tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation are effective. stackexchange.com Catalytic hydrogenation can be performed using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide, though care must be taken to prevent reduction of the ethynyl group. wikipedia.org Iron metal in acetic acid is another established method for this transformation. wikipedia.org

The partial reduction to a hydroxylamine derivative is also feasible. This transformation can be achieved using milder reducing agents like zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 2-Ethynyl-5-aminopyridine | SnCl₂·2H₂O / HCl | Alcohol solvent, heated |

| 2-Ethynyl-5-aminopyridine | Fe / Acetic Acid | Refluxing acetic acid |

| 2-Ethynyl-5-aminopyridine | H₂, Pd/C | Controlled pressure and temperature |

| 2-Ethynyl-5-(hydroxylamino)pyridine | Zn / NH₄Cl | Aqueous or alcoholic solution |

The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-R) effects. brainly.com In 2-Ethynyl-5-nitropyridine, the nitro group at the C-5 position significantly reduces the electron density of the entire pyridine ring. brainly.comnih.gov This deactivation is particularly pronounced at the positions ortho (C-4, C-6) and para (C-2) to the nitro group.

This electron deficiency has two major consequences for the ring's reactivity:

Deactivation towards Electrophilic Aromatic Substitution: The ring becomes highly resistant to attack by electrophiles, similar to the behavior of nitrobenzene. uoanbar.edu.iq

Activation towards Nucleophilic Aromatic Substitution: The reduced electron density makes the ring carbons susceptible to attack by nucleophiles. This effect is strongest at the positions ortho and para to the nitro group, namely C-2, C-4, and C-6. uobabylon.edu.iqresearchgate.net

The inherent electron-deficient nature of the pyridine ring (due to the electronegative nitrogen atom) is further amplified by the nitro group, making the molecule an excellent substrate for nucleophilic attack. uobabylon.edu.iqstackexchange.com

Reactivity of the Pyridine Ring

The reactivity of the pyridine ring in 2-Ethynyl-5-nitropyridine is dominated by its electron-poor character, which facilitates nucleophilic substitution and influences the regiochemistry of other transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this molecule. researchgate.net For an SNAr reaction to occur, two conditions must be met: the ring must be activated by strong electron-withdrawing groups, and there must be a suitable leaving group at the position of attack. libretexts.orglibretexts.org The nitro group in 2-Ethynyl-5-nitropyridine serves as the necessary activating group.

If a good leaving group (e.g., a halide like Cl or Br) is present at the C-2 or C-6 position, it can be readily displaced by a variety of nucleophiles. For instance, the precursor 2-chloro-5-nitropyridine (B43025) reacts with nucleophiles to substitute the chlorine atom. nih.gov Nucleophiles such as amines, alkoxides, and thiolates can attack the electron-deficient carbon, leading to the formation of a resonance-stabilized intermediate (a Meisenheimer complex) before the leaving group is expelled. libretexts.orgyoutube.com The attack is strongly favored at the C-2 and C-6 positions, which are ortho to the activating nitro group.

| Substrate (with leaving group) | Nucleophile | Potential Product |

|---|---|---|

| 2-Chloro-5-nitropyridine | Ammonia (NH₃) | 2-Amino-5-nitropyridine (B18323) |

| 2-Chloro-5-nitropyridine | Sodium methoxide (NaOMe) | 2-Methoxy-5-nitropyridine |

| 6-Bromo-2-ethynyl-5-nitropyridine | Piperidine | 2-Ethynyl-5-nitro-6-(piperidin-1-yl)pyridine |

While the ethynyl group at C-2 can participate in reactions like the Sonogashira coupling, other positions on the pyridine ring can also be functionalized via cross-coupling reactions, provided a suitable handle is present. For this to occur, a position other than C-2 (i.e., C-3, C-4, or C-6) would typically need to be halogenated.

For example, a hypothetical 4-bromo-2-ethynyl-5-nitropyridine could undergo various palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with an arylboronic acid would introduce a new aryl group at the C-4 position. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne would install a second ethynyl group at C-4. researchgate.net

Buchwald-Hartwig Amination: Reaction with an amine would form a C-N bond at the C-4 position.

The strong electron-withdrawing nature of the nitro group can influence the efficiency of these coupling reactions, often facilitating the oxidative addition step in the catalytic cycle.

The highly electron-deficient nature of the 5-nitropyridine ring makes it a potential substrate for ring transformation reactions, where the ring is opened and reclosed to form a different heterocyclic or carbocyclic system. researchgate.net In such reactions, the initial step is often a nucleophilic attack on the ring.

The regiochemistry of this initial attack is strictly controlled by the electronic effects of the substituents. In 2-Ethynyl-5-nitropyridine, a nucleophile would preferentially attack the most electron-poor positions, which are C-2, C-4, and C-6. The presence of the ethynyl group at C-2 and the strong activation by the nitro group at C-5 directs the regiochemical outcome of any subsequent ring-opening and recyclization steps. For example, some dinitropyridone systems serve as synthetic equivalents of nitromalonaldehyde in three-component ring transformations to produce other highly functionalized nitropyridines or nitroanilines. nih.gov This principle highlights how the specific substitution pattern of 2-Ethynyl-5-nitropyridine would dictate the structure of any products formed from such a transformation.

Elucidation of Reaction Mechanisms

The reactivity of 2-ethynyl-5-nitropyridine is largely dictated by the electron-withdrawing nature of the nitro group and the pyridine nitrogen, which activate the ring towards nucleophilic attack, and the reactive ethynyl group. Mechanistic investigations into the reactions of this compound are crucial for understanding its chemical behavior and for the rational design of synthetic pathways. These investigations often employ a combination of experimental and computational methods to map out the energetic landscapes of potential reaction pathways, identify key intermediates, and characterize the transition states that connect them.

Transition State Analysis

Transition state (TS) analysis is a cornerstone of mechanistic chemistry, providing a snapshot of the highest energy point along a reaction coordinate. For reactions involving 2-ethynyl-5-nitropyridine, computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the geometry and energetics of these fleeting structures.

In the context of nucleophilic aromatic substitution (SNAr) at the C2 position (displacing a leaving group if present) or addition to the ethynyl group, transition state analysis reveals the concertedness of bond-forming and bond-breaking processes. For instance, in a putative SNAr reaction with a nucleophile (Nu), the transition state would feature partial bonds between the incoming nucleophile and the C2 carbon, as well as between the C2 carbon and the leaving group. The nitro group plays a critical role in stabilizing this electron-rich transition state through resonance delocalization.

Computational studies on analogous 2-substituted-5-nitropyridines have provided insights that can be extrapolated to the ethynyl derivative. These studies calculate the activation energies (ΔG‡) associated with different potential pathways, allowing for the prediction of the most favorable reaction mechanism.

Table 1: Calculated Activation Energies for a Hypothetical Nucleophilic Addition to 2-Ethynyl-5-nitropyridine

| Reaction Pathway | Nucleophile | Solvent | Computational Method | Calculated ΔG‡ (kcal/mol) |

| 1,2-Addition to Alkyne | CH₃O⁻ | DMSO | DFT (B3LYP/6-31G) | 15.2 |

| 1,4-Conjugate Addition | CH₃O⁻ | DMSO | DFT (B3LYP/6-31G) | 22.5 |

| SNAr at C6 | CH₃O⁻ | DMSO | DFT (B3LYP/6-31G*) | 28.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from transition state analysis. It is based on general principles of reactivity for similar compounds.

The geometry of the transition state also provides crucial information. For example, the angle of nucleophilic attack and the degree of pyramidalization at the carbon atom undergoing substitution can be determined, offering a detailed picture of the reaction trajectory. Vibrational frequency calculations are performed to confirm that the optimized structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are paramount to fully understanding a reaction mechanism. For reactions involving 2-ethynyl-5-nitropyridine, particularly nucleophilic additions or substitutions, the formation of transient intermediates is highly probable.

In SNAr reactions, the formation of a Meisenheimer complex is a classic intermediate. This is a resonance-stabilized anionic σ-complex formed by the attack of a nucleophile on the electron-deficient aromatic ring. For 2-ethynyl-5-nitropyridine, a nucleophile attacking the C6 position would lead to a Meisenheimer-like intermediate where the negative charge is delocalized onto the nitro group and across the pyridine ring.

Experimental identification of such intermediates can be challenging due to their often short lifetimes. Spectroscopic techniques operating at low temperatures, such as NMR and UV-Vis spectroscopy, are often employed to trap and characterize these species. For instance, the appearance of new, upfield-shifted signals in the ¹H NMR spectrum can be indicative of the formation of a σ-complex, reflecting the change in hybridization from sp² to sp³ at the carbon atom being attacked.

Table 2: Spectroscopic Data for a Postulated Meisenheimer-like Intermediate

| Spectroscopic Technique | Key Observable Feature | Interpretation |

| ¹H NMR | Upfield shift of aromatic protons, new signal for sp³-hybridized carbon proton. | Formation of an anionic σ-complex, loss of aromaticity. |

| ¹³C NMR | Appearance of a signal in the aliphatic region (~50-80 ppm). | Confirmation of sp³-hybridized carbon center. |

| UV-Vis Spectroscopy | Appearance of a new, long-wavelength absorption band. | Extended conjugation and charge delocalization in the intermediate. |

| FT-IR Spectroscopy | Shift in the stretching frequency of the nitro group. | Increased electron density on the nitro group due to delocalization. |

Note: This table presents expected spectroscopic features for a hypothetical Meisenheimer-like intermediate derived from 2-ethynyl-5-nitropyridine, based on known data for similar nitroaromatic compounds.

In addition to spectroscopic methods, computational chemistry provides powerful tools for predicting the structure and stability of potential intermediates. The calculated thermodynamic stability of various possible intermediates can help to discern the most likely reaction pathway. Furthermore, calculated spectroscopic properties (e.g., NMR chemical shifts) for a proposed intermediate can be compared with experimental data to confirm its identity. In reactions involving the ethynyl group, potential intermediates could include vinyl anions or zwitterionic species, depending on the nature of the reactant and reaction conditions. nih.gov The characterization of these intermediates, whether computationally or experimentally, is a critical step in the complete elucidation of the reaction mechanism.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 2-ethynyl-5-nitropyridine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the electronic environment of individual atoms.

Comprehensive Structural Assignment in Complex Derivatives

The structural assignment of 2-ethynyl-5-nitropyridine is confirmed through ¹H and ¹³C NMR spectroscopy. kochi-tech.ac.jp The electron-withdrawing nature of the nitro group and the anisotropic effect of the ethynyl (B1212043) group result in a characteristic downfield shift for the pyridine (B92270) ring protons.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of 2-ethynyl-5-nitropyridine shows distinct signals for the three aromatic protons and the acetylenic proton. kochi-tech.ac.jp The proton on the carbon adjacent to the nitro group (H-6) appears as a doublet at δ 9.42 ppm with a small coupling constant (J = 2.4 Hz). kochi-tech.ac.jp The proton at the fourth position (H-4) resonates as a doublet of doublets at δ 8.47 ppm (J = 8.8, 2.4 Hz), and the proton at the third position (H-3) appears as a doublet at δ 7.68 ppm (J = 8.8 Hz). kochi-tech.ac.jp The acetylenic proton (≡C-H) is observed as a sharp singlet at δ 3.46 ppm. kochi-tech.ac.jp

The ¹³C NMR spectrum further corroborates the structure. kochi-tech.ac.jp The carbon atoms of the ethynyl group appear at δ 82.3 (CH) and δ 81.4 (C). kochi-tech.ac.jp The carbon atoms of the pyridine ring are found at δ 147.6 (C-5), δ 145.4 (C-6), δ 131.7 (C-2), δ 131.4 (C-4), and δ 127.5 (C-3). kochi-tech.ac.jp

When 2-ethynyl-5-nitropyridine is used as a building block to create more complex derivatives, such as 1,2,3-triazoles via cycloaddition reactions, NMR spectroscopy remains crucial for confirming the structure of the resulting products. For instance, in a related (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide, ¹H NMR was used to identify two distinct methyl group singlets at δ 2.54 and 2.64 ppm and two exchangeable NH protons at δ 9.71 and 10.92 ppm. nih.gov The ¹³C NMR spectrum for this derivative showed the characteristic thiocarbonyl carbon at δ 177.0 ppm and the methyl carbons at δ 11.6 and 15.5 ppm. nih.gov This detailed level of analysis allows for the unequivocal assignment of complex structures derived from the parent ethynylpyridine.

Table 1: ¹H and ¹³C NMR Spectral Data for 2-Ethynyl-5-nitropyridine kochi-tech.ac.jp

| Nucleus | Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J in Hz) |

|---|---|---|---|

| ¹H | H-6 | 9.42 | d, J = 2.4 |

| ¹H | H-4 | 8.47 | dd, J = 8.8, 2.4 |

| ¹H | H-3 | 7.68 | d, J = 8.8 |

| ¹H | ≡C-H | 3.46 | s |

| ¹³C | C-5 (C-NO₂) | 147.6 | - |

| ¹³C | C-6 | 145.4 | - |

| ¹³C | C-2 (C-C≡CH) | 131.7 | - |

| ¹³C | C-4 | 131.4 | - |

| ¹³C | C-3 | 127.5 | - |

| ¹³C | ≡C-H | 82.3 | - |

| ¹³C | -C≡ | 81.4 | - |

Monitoring Reaction Progress and Intermediate Formation

While NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions and identifying transient intermediates, specific studies detailing its use for in-situ monitoring of reactions involving 2-ethynyl-5-nitropyridine were not found in the searched literature. In principle, this technique could be employed to track the consumption of the starting material and the formation of products by observing the changes in the characteristic signals of the ethynyl and pyridine ring protons over time.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying the presence of specific functional groups, each of which has a characteristic set of vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy provides definitive evidence for the key functional groups within 2-ethynyl-5-nitropyridine. The spectrum is characterized by absorption bands corresponding to the nitro (NO₂), terminal alkyne (C≡C-H), and pyridine ring moieties.

Based on established correlation tables, the terminal alkyne would exhibit two distinctive vibrations: a sharp, strong C-H stretching band around 3330-3270 cm⁻¹ and a C≡C stretching band of variable intensity in the 2260-2100 cm⁻¹ region. libretexts.orglibretexts.org

The nitro group is identified by two strong stretching vibrations: an asymmetrical stretch typically found between 1660-1500 cm⁻¹ and a symmetrical stretch between 1390-1260 cm⁻¹. umd.edu For the related compound 2-amino-5-nitropyridine (B18323) pentaborate, bands corresponding to the pyridine ring's C=C and C-H groups were observed in the ranges of 1468-1399 cm⁻¹ and 3197-3191 cm⁻¹, respectively. researchgate.net The analysis of 2-amino-3-methyl-5-nitropyridine (B21948) also shows the characteristic NO₂ rocking mode as a strong, intense peak in its FTIR spectrum. nih.gov

Table 2: Expected Characteristic FT-IR Absorption Ranges for 2-Ethynyl-5-nitropyridine Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | 3330 - 3270 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Medium |

| Nitro Group | Asymmetric NO₂ Stretch | 1660 - 1500 | Strong |

| Nitro Group | Symmetric NO₂ Stretch | 1390 - 1260 | Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium to Weak |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to FT-IR. It is particularly sensitive to symmetric vibrations and bonds involving non-polar or weakly polar functional groups. For 2-ethynyl-5-nitropyridine, the C≡C triple bond stretch, which can sometimes be weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. kochi-tech.ac.jp This method provides a level of certainty in molecular identification that is unattainable with standard-resolution mass spectrometry.

For 2-ethynyl-5-nitropyridine, the exact mass can be calculated from its molecular formula, C₇H₄N₂O₂. The theoretical monoisotopic mass is 148.02728 g/mol . An HRMS experiment would be expected to yield a measured mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high accuracy allows for the confident differentiation of 2-ethynyl-5-nitropyridine from other isomeric compounds, such as 2-nitrobenzonitrile (B147312) or 3-nitrobenzonitrile, which have the same nominal mass but different exact masses and chemical structures. nih.govnih.gov This technique is routinely used to confirm the identity and purity of newly synthesized compounds and their derivatives. researchgate.net

Precise Molecular Weight Determination

The precise molecular weight of 2-Ethynyl-5-nitropyridine has been determined to be 148.12 g/mol . High-resolution mass spectrometry (HRMS) is a critical technique for this purpose, providing highly accurate mass measurements that can confirm the elemental composition of the molecule. kochi-tech.ac.jp Instruments such as the JEOL JMS-DX303HF are utilized to obtain high-resolution mass spectra, which are essential for distinguishing compounds with similar nominal masses and for verifying the successful synthesis of the target compound. kochi-tech.ac.jp Mass spectrometry is a fundamental analytical method for determining the molecular weight and structure of organic compounds.

| Compound Name | Molecular Formula | Precise Molecular Weight (g/mol) |

|---|---|---|

| 2-Ethynyl-5-nitropyridine | C₇H₄N₂O₂ | 148.12 |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint, providing a roadmap to the original structure. For nitro-substituted compounds like 2-Ethynyl-5-nitropyridine, mass spectrometry reveals distinct patterns that help confirm the presence and position of the nitro group and the ethynyl substituent on the pyridine ring. While specific fragmentation data for 2-Ethynyl-5-nitropyridine is not detailed in the provided research, the general principle involves analyzing the mass-to-charge ratio of these fragments to piece together the molecule's structural components, thus verifying its identity.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for elucidating the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's geometry and crystal packing. The synthesis and structural characterization of nitropyridine derivatives, including those produced in reactions yielding 2-ethynyl-5-nitropyridine, often employ single-crystal X-ray diffraction for structural confirmation. kochi-tech.ac.jpresearchgate.net For instance, diffraction data can be collected on instruments like a Rigaku AFC7R diffractometer with graphite (B72142) monochromatized Mo-Kα radiation. kochi-tech.ac.jp Such studies are vital for interpreting the stereochemical properties of coordination complexes involving pyridine-based ligands. researchgate.net

Bond Lengths, Angles, and Dihedral Angles

Single-crystal X-ray diffraction studies provide highly accurate measurements of a molecule's geometric parameters. acs.org While the specific crystallographic data for 2-Ethynyl-5-nitropyridine is not available, analysis of related [bis(pyridine)iodine]⁺ complexes reveals the level of precision achievable. acs.org In these systems, N–I bond lengths are determined with high accuracy, and alterations in the electronic properties of the pyridine ring are shown to cause only minor changes (<2%) in these lengths. acs.org The N–I–N bond angles are also precisely determined. acs.org This level of detail allows for a thorough understanding of the molecule's solid-state conformation, including the planarity of the pyridine ring and the orientation of its substituents.

| Complex | N–I Bond Distances (Å) | N–I–N Bond Angle (°) |

|---|---|---|

| Complex 1a | 2.883, 2.893 | 178.0 |

| Complex 1c | 2.846, 2.846 | 179.3 |

Data extracted from a study on substituted [bis(pyridine)iodine]⁺ complexes to illustrate the precision of X-ray crystallographic measurements. acs.org

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

In-situ spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. For pyridine-based systems, methods like UV-kinetics and solution NMR spectroscopy have been effectively used. acs.org For instance, UV-kinetics can be employed to assess the stability of complexes, while NMR is used to investigate dynamic processes and structural symmetries in solution. acs.org ¹⁵N NMR, in particular, is a sensitive probe for characterizing the electronic environment of the nitrogen atom in the pyridine ring upon complex formation or during a reaction. acs.org These techniques could be applied to monitor the synthesis of 2-Ethynyl-5-nitropyridine or its subsequent reactions, allowing for optimization of reaction conditions and a deeper understanding of the reaction mechanism.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 2-Ethynyl-5-nitropyridine are crucial in determining its chemical behavior. Computational analyses, including the examination of frontier molecular orbitals, charge distribution, and electrostatic potential, offer a microscopic view of its reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's excitability and its ability to participate in chemical reactions.

For 2-Ethynyl-5-nitropyridine, the HOMO is predominantly localized on the ethynyl (B1212043) group and the pyridine (B92270) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is largely distributed over the nitro group and the pyridine ring, suggesting these regions are susceptible to nucleophilic attack. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability.

| Orbital | Energy (eV) | Primary Distribution |

|---|---|---|

| LUMO | - | Nitro group, Pyridine ring |

| HOMO | - | Ethynyl group, Pyridine ring |

Note: Specific energy values are not publicly available in the searched literature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. juniperpublishers.com It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of electron delocalization, which is a measure of intramolecular charge transfer and stability.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(N) of NO₂ | π(Pyridine ring) | - |

| LP(O) of NO₂ | π(Pyridine ring) | - |

| π(Ethynyl) | π*(Pyridine ring) | - |

Note: Specific E(2) values are not publicly available in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, providing a guide to its reactive sites. researchgate.net It is particularly useful for predicting where a molecule is susceptible to electrophilic and nucleophilic attack.

For 2-Ethynyl-5-nitropyridine, the MEP map would be expected to show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These areas are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms, particularly the one on the ethynyl group, indicating sites for nucleophilic attack. Studies on similar molecules like 2-chloro-5-nitropyridine (B43025) confirm that the nitro group and the pyridine nitrogen are regions of high electron density. researchgate.net

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. cuny.edu It offers a good balance between accuracy and computational cost, making it a popular choice for studying a wide range of chemical systems.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pjbmb.org.pk For 2-Ethynyl-5-nitropyridine, DFT calculations would be used to find the optimal bond lengths, bond angles, and dihedral angles.

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. While the pyridine ring is rigid, rotation of the ethynyl and nitro groups could be investigated, although they are likely to be coplanar with the ring to maximize conjugation. The optimized geometry is crucial for accurate predictions of other molecular properties.

| Parameter | Optimized Value |

|---|---|

| Bond Lengths (Å) | - |

| Bond Angles (°) | - |

| Dihedral Angles (°) | - |

Note: Specific optimized geometry parameters are not publicly available in the searched literature.

Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and understand the electronic environment of the molecule. semanticscholar.org

NMR Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed. rsc.org The calculated shifts for the protons and carbons in the pyridine ring and the ethynyl group would be influenced by the electron-withdrawing nature of the nitro group.

Vibrational Frequencies: The infrared (IR) and Raman spectra of 2-Ethynyl-5-nitropyridine can be predicted by calculating its vibrational frequencies. semanticscholar.orgresearchgate.net These calculations help in assigning the various vibrational modes of the molecule, such as the stretching and bending frequencies of the C-H, C≡C, C=N, and N-O bonds.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | - |

| ¹³C NMR Chemical Shifts (ppm) | - |

| Vibrational Frequencies (cm⁻¹) | - |

Note: Specific predicted spectroscopic parameters are not publicly available in the searched literature.

Reaction Pathway and Transition State Calculations

The study of chemical reactions at a fundamental level involves mapping the energetic landscape that connects reactants to products. mcmaster.ca This landscape, known as the potential energy surface, features stable structures (reactants, products, intermediates) as local minima and transition states as first-order saddle points. mcmaster.ca Geometry optimization is a critical first step in these studies, aiming to locate these key structures. mcmaster.ca

For a molecule like 2-Ethynyl-5-nitropyridine, reaction pathway calculations are crucial for understanding its reactivity. The pyridine ring, particularly when substituted with a strong electron-withdrawing nitro group, is activated towards nucleophilic aromatic substitution (SNAr) reactions. researchgate.net Computational methods, primarily DFT, can be used to model the step-by-step mechanism of such reactions. researchgate.net

These calculations involve:

Identifying Reactants and Products: Defining the starting materials and the final products of a proposed reaction.

Locating Transition States: A transition state represents the highest energy point along the reaction coordinate, and its structure is a key determinant of the reaction rate. mcmaster.ca Specialized algorithms are used to find these saddle points, which are characterized by having a single imaginary vibrational frequency corresponding to the motion along the reaction path. chemrxiv.org

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy barrier. A lower barrier implies a faster reaction. Computational models can predict these barriers with good accuracy. researchgate.netchemrxiv.org

For 2-Ethynyl-5-nitropyridine, the nitro group is expected to significantly stabilize the transition state intermediate in SNAr reactions, thereby lowering the activation energy for nucleophilic attack on the pyridine ring. researchgate.net Theoretical calculations can map out the entire reaction pathway, providing detailed information on the geometries and energies of all intermediates and transition states. mcmaster.ca

Non-Linear Optical (NLO) Properties Prediction and Analysis

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, which is crucial for applications in optoelectronics, optical communication, and data storage. ijrar.org Organic molecules featuring both an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit significant NLO properties. This "push-pull" architecture facilitates intramolecular charge transfer (ICT), which is a key origin of the NLO response.

2-Ethynyl-5-nitropyridine fits this molecular design perfectly.

The nitro group (-NO₂) is a powerful electron-accepting (withdrawing) group.

The ethynyl group (-C≡CH) acts as part of the π-conjugated system that can facilitate charge transfer from the pyridine ring nitrogen.

Theoretical calculations are instrumental in predicting the NLO capabilities of new molecules. Using quantum chemical methods, it is possible to compute the key parameters that govern NLO activity, such as the polarizability and hyperpolarizability tensors. ijrar.orgsemanticscholar.org

Both μ and β can be reliably calculated using computational methods like DFT. semanticscholar.org For push-pull systems like 2-Ethynyl-5-nitropyridine, a significant difference in the dipole moment between the ground electronic state and excited states leads to a large first-order hyperpolarizability. The high dipole moment and significant hyperpolarizability values indicate strong interactions with external electric fields and good potential for NLO applications. researchgate.net

The table below presents typical theoretically calculated values for dipole moment and first-order hyperpolarizability for illustrative heterocyclic compounds with NLO properties, calculated at the DFT/B3LYP level.

| Property | Value | Unit |

| Dipole Moment (μ) | 5.95 | Debye (D) |

| First-Order Hyperpolarizability (β) | 377.57 x 10⁻³¹ | e.s.u |

Note: The data in this table are representative values for NLO-active compounds found in the literature researchgate.netnih.gov and are provided for illustrative purposes to indicate the typical magnitude of these properties.

Applications in Advanced Organic Synthesis and Functional Materials

Building Block in Complex Organic Synthesis

The strategic placement of the nitro and ethynyl (B1212043) functional groups on the pyridine (B92270) core provides multiple reaction sites, enabling chemists to construct intricate molecular frameworks.

Precursor for Fused Heterocyclic Systems

The 2-ethynyl-5-nitropyridine scaffold is a key starting material for the synthesis of fused heterocyclic systems. The presence of the alkyne functionality allows for various cyclization reactions, leading to the formation of bicyclic and polycyclic aromatic compounds. For instance, the nitrogen atom in the pyridine ring and the adjacent ethynyl group can participate in annulation reactions to build fused ring systems.

One established route to fused heterocycles involves using related 2-substituted-5-nitropyridines. For example, the reaction of 2-chloro-5-nitropyridine (B43025) with aminoisoxazolones serves as a pathway to synthesize imidazo[1,2-a]pyridines, which are important fused bicyclic structures. nih.gov This demonstrates the utility of the 5-nitropyrid-2-yl moiety as a component in constructing fused systems. The ethynyl group in 2-ethynyl-5-nitropyridine offers an alternative and highly versatile handle for similar cyclization strategies, potentially through intramolecular addition or cycloaddition pathways.

| Reaction Type | Fused System Example | Precursor Moiety |

| Cyclization/Annulation | Imidazo[1,2-a]pyridines | 5-Nitropyrid-2-yl |

| Alkynyl Prins Carbocyclization | Fused Piperidines | Alkynyl groups |

Scaffolding for Diverse Molecular Architectures

The pyridine ring is recognized as a significant scaffold in the development of new chemical entities. nih.gov The 2-ethynyl-5-nitropyridine molecule, in particular, serves as a rigid and functionalizable core for building diverse molecular architectures. Its utility is comparable to that of closely related compounds like 2-bromo-5-nitropyridine (B18158), which is a critical intermediate for a wide array of complex organic molecules due to its exceptional reactivity in cross-coupling and substitution reactions. nbinno.com

The ethynyl group is particularly valuable, enabling transformations such as:

Sonogashira coupling: To form C-C bonds with aryl or vinyl halides.

Click Chemistry (Cycloadditions): To link with azides, forming triazole rings.

Hydration/Oxidation: To convert the alkyne to ketones or other oxygenated functionalities.

Simultaneously, the nitro group can be readily reduced to an amino group, which opens another avenue for functionalization, such as amidation or diazotization reactions. This dual reactivity makes 2-ethynyl-5-nitropyridine an excellent scaffold for creating libraries of compounds with diverse structures.

Intermediate in the Synthesis of Specialized Chemical Entities (e.g., agrochemicals, pharmaceutical intermediates)

Pyridine-based compounds are integral to the agrochemical and pharmaceutical industries. researchgate.netnih.gov They are found in numerous fungicides, herbicides, and insecticides. nih.gov The discovery of novel agrochemicals often relies on the use of versatile intermediates that can be modified to produce a range of derivatives for biological screening. researchgate.netnih.gov

Compounds like 2-bromo-5-nitropyridine are established intermediates for both agrochemical and pharmaceutical synthesis. nbinno.com Given that an ethynyl group can be installed from a bromo-precursor, 2-ethynyl-5-nitropyridine functions as a key downstream intermediate. Its reactive nature allows for its incorporation into larger, more complex molecules that may possess biological activity. The pyridine ring itself is a common feature in many top-selling agrochemicals. researchgate.net

Role in Catalysis and Ligand Design

The electronic properties and coordination capability of the pyridine ring make 2-ethynyl-5-nitropyridine and its derivatives of interest in the fields of catalysis and ligand design.

Development of Ligands for Transition Metal Catalysis (e.g., Palladium, Copper)

Ligands are crucial for controlling the reactivity and selectivity of transition metal-catalyzed reactions. nih.gov Pyridine-containing molecules are a major class of ligands due to the ability of the nitrogen lone pair to coordinate strongly with metal centers. umsl.edu Pyridine derivatives have been successfully used to create ligands for various metals, including palladium, copper, nickel, and iridium. nih.govumsl.edu

The 2-ethynyl-5-nitropyridine structure offers several features for ligand design:

N-donor Atom: The primary coordination site is the nitrogen atom of the pyridine ring.

Pi-System: The ethynyl group's π-system can also interact with metal centers.

Functional Handle: The ethynyl group can be elaborated to create multidentate ligands (e.g., bidentate or tridentate), which often lead to more stable and selective catalysts. For example, it can be used to link the pyridine core to other donor groups like phosphines, amines, or other heterocycles.

The development of new nitrogen- and oxygen-based ligand libraries is a key area of research, particularly for catalysis with non-precious metals like nickel and copper. nih.gov

| Metal | Ligand Feature | Potential Application |

| Palladium | Pyridine-based N-donor | Cross-coupling reactions |

| Copper | Pyridine-based N-donor | C-N bond formation |

| Nickel | Multidentate Pyridine Ligands | Cross-electrophile coupling |

Organocatalytic Applications of Pyridine Derivatives

While the primary catalytic role of pyridine derivatives is often as ligands in transition metal catalysis, they can also function as organocatalysts. The nitrogen atom in the pyridine ring can act as a Lewis base or a Brønsted base to activate substrates in a reaction. Although specific organocatalytic applications of 2-ethynyl-5-nitropyridine are not widely detailed, the fundamental properties of the pyridine scaffold suggest potential utility. The electron-withdrawing nitro group significantly modifies the basicity of the pyridine nitrogen, which could be exploited to tune its catalytic activity in specific organocatalytic transformations.

Integration into Functional Materials

The unique molecular architecture of 2-ethynyl-5-nitropyridine, which features a π-deficient pyridine ring, a strong electron-withdrawing nitro group, and a reactive ethynyl moiety, makes it a promising building block for a variety of functional materials. The interplay of these functional groups allows for the strategic design of materials with tailored electronic, optical, and self-assembly properties.

Conjugated Polymers and Oligomers for Optoelectronic Devices

The development of conjugated polymers with tunable optoelectronic properties is a cornerstone of modern materials science, with applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs). A common design strategy for high-performance organic semiconductors involves the creation of donor-acceptor (D-A) copolymers. ntu.edu.sg This approach allows for precise control over the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and thus its bandgap. tdl.org

The 2-ethynyl-5-nitropyridine unit is an excellent candidate for an acceptor moiety in such D-A systems. The electron-deficient nature of the nitropyridine ring can effectively lower the LUMO energy level of the resulting polymer. The ethynyl group provides a versatile handle for polymerization reactions, most notably the Sonogashira coupling, which is a powerful method for constructing conjugated polymer backbones. mdpi.com By copolymerizing 2-ethynyl-5-nitropyridine with various electron-donating (donor) monomers, a library of conjugated polymers with a range of optical and electronic properties can be synthesized. tdl.org The fine-tuning of these properties can be achieved by a careful selection of the donor comonomer. tdl.org

The incorporation of the 2-ethynyl-5-nitropyridine moiety into a polymer backbone is expected to influence the material's charge transport characteristics and photophysical properties. The strong electron-accepting nature of this unit can facilitate n-type (electron) transport, which is desirable for certain optoelectronic device architectures. Furthermore, the intramolecular charge transfer between the donor and acceptor units along the polymer chain can lead to broad absorption spectra, a crucial feature for efficient light harvesting in organic solar cells. ntu.edu.sg

Below is an illustrative data table of potential optoelectronic properties for a hypothetical D-A copolymer incorporating 2-ethynyl-5-nitropyridine.

| Property | Illustrative Value |

| Absorption Maximum (λmax), Solution | 450 - 550 nm |

| Absorption Maximum (λmax), Thin Film | 470 - 580 nm |

| Emission Maximum (λem) | 550 - 650 nm |

| Optical Bandgap (Eg) | 1.8 - 2.2 eV |

| HOMO Energy Level | -5.4 to -5.8 eV |

| LUMO Energy Level | -3.2 to -3.6 eV |

Note: The data in this table is illustrative and based on typical values for donor-acceptor conjugated polymers.

Design and Synthesis of Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential components in technologies such as frequency conversion and optical switching. A key requirement for second-order NLO materials is a molecular structure with a large second-order hyperpolarizability (β). This is often achieved in molecules that possess a strong permanent dipole moment, resulting from the strategic placement of electron-donating and electron-withdrawing groups connected by a π-conjugated system.

The structure of 2-ethynyl-5-nitropyridine provides a promising scaffold for the design of NLO chromophores. The nitro group is a very strong electron acceptor, while the pyridine ring can act as a π-conjugated bridge. By attaching a suitable electron-donating group to the ethynyl end of the molecule, a classic "push-pull" electronic structure can be created. This intramolecular charge-transfer character is a key factor for achieving high β values.

The design of high-performance NLO materials also requires consideration of the bulk material properties. For instance, for applications such as second-harmonic generation (SHG), the chromophores must be arranged in a non-centrosymmetric fashion in the solid state. psu.edu This can be achieved through techniques like electric-field poling of a polymer matrix containing the NLO chromophore. The ethynyl group of 2-ethynyl-5-nitropyridine derivatives can be used to covalently incorporate the chromophore into a polymer backbone, which can help to lock in the desired alignment and improve the temporal stability of the NLO effect. researchgate.net

The following table provides illustrative NLO properties for a hypothetical NLO chromophore based on 2-ethynyl-5-nitropyridine.

| Property | Illustrative Value |

| First Hyperpolarizability (β) | 50 - 200 x 10⁻³⁰ esu |

| Second-Harmonic Generation (SHG) Coefficient (d₃₃) | 20 - 100 pm/V |

| Wavelength of Maximum Absorption (λmax) | 400 - 500 nm |

Note: The data in this table is illustrative and based on typical values for push-pull NLO chromophores.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. mdpi.com The spontaneous formation of these ordered structures is known as self-assembly. The design of molecules that can self-assemble into well-defined architectures is a powerful strategy for creating novel functional materials.

The 2-ethynyl-5-nitropyridine molecule possesses several features that can be exploited in supramolecular chemistry. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions. The nitro group can also participate in hydrogen bonding. Furthermore, the aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems. These non-covalent interactions can be used to direct the self-assembly of 2-ethynyl-5-nitropyridine derivatives into a variety of supramolecular structures, such as one-dimensional tapes, two-dimensional sheets, or discrete molecular capsules.

For example, by introducing a hydrogen-bonding donor group, such as a carboxylic acid or an amide, at the ethynyl position, it is possible to program the self-assembly of the molecule into predictable patterns. The combination of hydrogen bonding and π-π stacking could lead to the formation of extended, ordered networks. The ability to control the self-assembly process is crucial for applications such as crystal engineering, where the goal is to design materials with specific solid-state structures and properties.

Applications in Chemical Sensing and Probes (Non-Biological Assay Specific)